molecular formula C10H20 B13810969 cis-1,1,3,5-Tetramethylcyclohexane CAS No. 50876-32-9

cis-1,1,3,5-Tetramethylcyclohexane

Cat. No.: B13810969
CAS No.: 50876-32-9
M. Wt: 140.27 g/mol
InChI Key: WOJSMJIXPQLESQ-DTORHVGOSA-N
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Description

cis-1,1,3,5-Tetramethylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a stereoisomer of 1,1,3,5-tetramethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons with carbon atoms arranged in a ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,1,3,5-tetramethylcyclohexane typically involves the hydrogenation of corresponding aromatic compounds or the cyclization of linear precursors. One common method is the catalytic hydrogenation of 1,1,3,5-tetramethylbenzene using a metal catalyst such as palladium or platinum under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions: cis-1,1,3,5-Tetramethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Chlorine (Cl2), bromine (Br2) under UV light

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclohexanes

Mechanism of Action

The mechanism of action of cis-1,1,3,5-tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

  • trans-1,1,3,5-Tetramethylcyclohexane
  • 1,1,3,5-Tetramethylcyclohexane (without stereochemistry specified)

Comparison: cis-1,1,3,5-Tetramethylcyclohexane is unique due to its specific spatial arrangement of methyl groups, which influences its chemical reactivity and physical properties. Compared to its trans isomer, the cis form may exhibit different boiling points, melting points, and solubility characteristics .

Properties

CAS No.

50876-32-9

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(3S,5R)-1,1,3,5-tetramethylcyclohexane

InChI

InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3/t8-,9+

InChI Key

WOJSMJIXPQLESQ-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)(C)C)C

Canonical SMILES

CC1CC(CC(C1)(C)C)C

physical_description

Liquid;  [ChemSampCo MSDS]

Origin of Product

United States

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